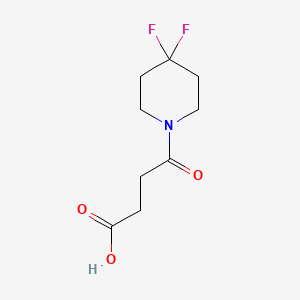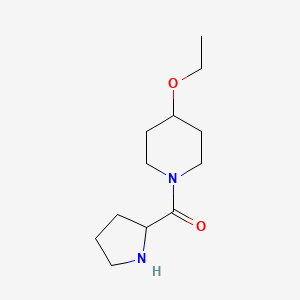
4-乙氧基-1-(吡咯烷-2-羰基)哌啶
描述
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with an ethoxy group and a pyrrolidine-2-carbonyl group
科学研究应用
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
and piperidines are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry to develop drugs for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . Similarly, piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
The biological activity of these compounds can be influenced by steric factors and the spatial orientation of substituents, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (ADME/Tox) results for drug candidates .
生化分析
Biochemical Properties
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to interact with enzymes that are involved in the metabolism of nitrogen-containing heterocycles, such as pyrrolidine . These interactions often involve the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. For example, the presence of the pyrrolidine ring in the compound can enhance its binding affinity to certain enzymes, thereby modulating their activity .
Cellular Effects
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has been shown to influence various cellular processes and functions. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can modulate the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses . Additionally, the compound’s interaction with metabolic enzymes can alter cellular metabolism, affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its breakdown and utilization . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can be influenced by its binding affinity to certain proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on cellular function . These localization patterns can influence the compound’s activity and its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of piperidine with ethyl chloroformate to introduce the ethoxy group, followed by the addition of pyrrolidine-2-carboxylic acid under appropriate conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
相似化合物的比较
- Pyrrolidine-2-carboxylic acid derivatives
- Ethyl piperidinecarboxylate
- Piperidine-2,5-diones
Comparison: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is unique due to the presence of both ethoxy and pyrrolidine-2-carbonyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it a valuable compound for research and development .
属性
IUPAC Name |
(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGTUCYXMBVCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)
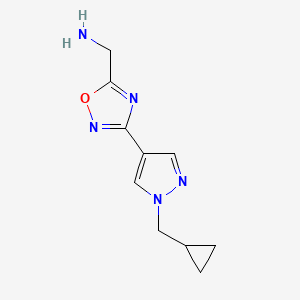
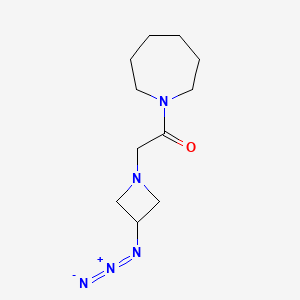
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)
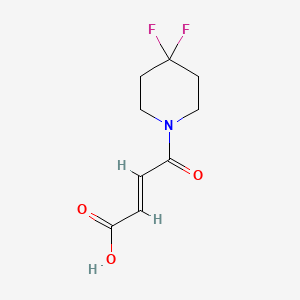


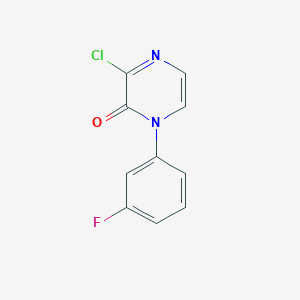

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
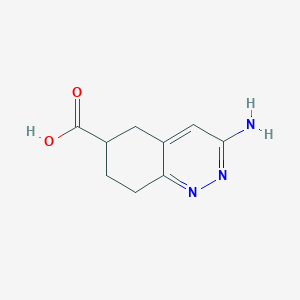
![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)
